BRD4 BD2 vs. BD1 Affinity
The compound exhibits a Kd of 0.300 nM for human BRD4 BD2 (BROMOscan assay), compared to a Kd of 3.40 nM for BRD4 BD1 (DiscoverX assay), yielding an approximately 11-fold BD2-over-BD1 selectivity within the same bromodomain protein [1]. This BD2-preferring profile is a hallmark of advanced THQ-based BET inhibitors and contrasts with pan-BET inhibitors such as JQ1, which typically show sub-100 nM binding to both BD1 and BD2 [2].
| Evidence Dimension | BRD4 bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BRD4 BD2, BROMOscan) |
| Comparator Or Baseline | Target compound self-comparison: Kd = 3.40 nM (BRD4 BD1, DiscoverX); JQ1 reference: IC₅₀ ≈ 50–90 nM for both BD1 and BD2 (class-level inference) |
| Quantified Difference | ~11-fold BD2 selectivity (target); BD2 potency > 100-fold higher than JQ1 BD1/BD2 |
| Conditions | Human BRD4 partial-length BD2 expressed in bacterial system (BROMOscan); BRD4 BD1 (unknown origin, DiscoverX) |
Why This Matters
Procurement for BD2-selective BET inhibitor screening programs should prioritize this compound over pan-BET THQ analogues lacking demonstrated BD2 preference.
- [1] BindingDB Entry BDBM50148603. Affinity Data: Kd 0.300 nM (BRD4 BD2), Kd 3.40 nM (BRD4 BD1). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [2] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504. JQ1 IC₅₀ data. View Source
